molecular formula C7H12O4 B1430457 3,3-dimethoxytetrahydro-4H-pyran-4-one CAS No. 1785762-24-4

3,3-dimethoxytetrahydro-4H-pyran-4-one

Cat. No. B1430457
CAS RN: 1785762-24-4
M. Wt: 160.17 g/mol
InChI Key: KMBWFWYBQAHQAZ-UHFFFAOYSA-N
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Description

3,3-dimethoxytetrahydro-4H-pyran-4-one , also known as tetrahydro-4H-pyran-4-one dimethyl acetal , is a chemical compound with the empirical formula C7H12O4 . It is a cyclic acetal derivative, characterized by its tetrahydrofuran ring structure. The compound contains two methoxy (OCH3) groups and an oxygen atom within the ring.


Synthesis Analysis

The synthesis of this compound involves the reaction of an aldehyde or ketone with methanol in the presence of an acid catalyst. The methanol acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone, leading to the formation of the cyclic acetal. This protective group is commonly used for alcohol protection in organic synthesis .


Molecular Structure Analysis

The molecular formula of this compound indicates that it consists of 7 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms. The tetrahydrofuran ring provides rigidity to the structure, and the two methoxy groups are attached to adjacent carbon atoms. The compound’s 3D structure can be visualized as a compact, puckered ring .


Physical And Chemical Properties Analysis

  • Density : The density of this compound is approximately 1.042 g/mL at 20°C .

properties

IUPAC Name

3,3-dimethoxyoxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-9-7(10-2)5-11-4-3-6(7)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBWFWYBQAHQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COCCC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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